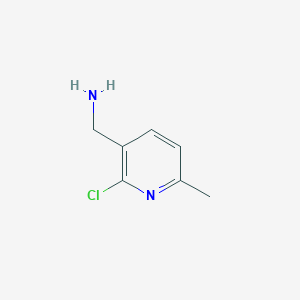

(2-Chloro-6-methylpyridin-3-YL)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-6-methylpyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5-2-3-6(4-9)7(8)10-5/h2-3H,4,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMNNLTYHOJPST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)CN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 2 Chloro 6 Methylpyridin 3 Yl Methanamine

Reactivity of the Primary Amine Moiety

The primary amine group attached to the methylene (B1212753) bridge is a key site of reactivity, readily undergoing a variety of common transformations for amines.

The nucleophilic nature of the primary amine in (2-Chloro-6-methylpyridin-3-YL)methanamine allows for straightforward acylation, alkylation, and arylation reactions.

Acylation: The amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental in the synthesis of a wide range of derivatives. For instance, reaction with acetyl chloride would yield N-((2-chloro-6-methylpyridin-3-yl)methyl)acetamide.

Alkylation: Alkylation of the primary amine can be achieved with alkyl halides. Depending on the reaction conditions and the stoichiometry of the alkylating agent, mono- and di-alkylated products can be obtained. For example, reaction with one equivalent of methyl iodide would primarily yield N-methyl-(2-chloro-6-methylpyridin-3-yl)methanamine.

Arylation: The primary amine can also undergo arylation, typically through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the introduction of various aryl and heteroaryl substituents, significantly diversifying the molecular structure.

A representative table of potential acylation, alkylation, and arylation products is presented below.

| Reaction Type | Reagent Example | Product Example |

| Acylation | Acetyl chloride | N-((2-chloro-6-methylpyridin-3-yl)methyl)acetamide |

| Alkylation | Methyl iodide | N-methyl-((2-chloro-6-methylpyridin-3-yl)methyl)amine |

| Arylation | Phenylbromide | N-phenyl-((2-chloro-6-methylpyridin-3-yl)methyl)amine |

The primary amine of this compound can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The resulting imines can be stable compounds or can serve as intermediates for further transformations, such as reduction to secondary amines.

The general reaction for imine formation is as follows:

This compound + R-CHO/R-CO-R' ⇌ (2-Chloro-6-methylpyridin-3-yl)methyl-N=CHR/CR-R' + H₂O

The table below illustrates potential imine derivatives.

| Carbonyl Compound | Imine Product |

| Benzaldehyde | N-((2-chloro-6-methylpyridin-3-yl)methyl)-1-phenylmethanimine |

| Acetone | N-((2-chloro-6-methylpyridin-3-yl)methyl)propan-2-imine |

Reactions Involving the Chlorinated Pyridine (B92270) Ring

The pyridine ring, being electron-deficient and substituted with a chlorine atom, is susceptible to specific types of reactions.

The chlorine atom at the C-2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of nucleophiles at this position. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion, particularly under heated conditions or with the aid of a catalyst. This reaction is a powerful tool for introducing diverse functional groups onto the pyridine core.

| Nucleophile | Product Example |

| Methoxide | (2-Methoxy-6-methylpyridin-3-yl)methanamine |

| Ammonia (B1221849) | (2-Amino-6-methylpyridin-3-yl)methanamine |

| Phenylthiolate | (6-Methyl-2-(phenylthio)pyridin-3-yl)methanamine |

Electrophilic aromatic substitution on the pyridine ring of this compound is generally difficult due to the electron-deficient nature of the pyridine ring, which is further deactivated by the chloro substituent. If forced under harsh conditions, electrophilic attack would be directed to the positions least deactivated by the ring nitrogen and the chloro group. The directing effects of the existing substituents (chloro, methyl, and aminomethyl) would influence the regiochemical outcome, although such reactions are not commonly reported for this specific compound.

Transformations of the Methyl Group at the Pyridine C-6 Position

Benzylic Functionalization and C(sp³)-H Activation Strategies

No specific examples of benzylic functionalization or C(sp³)-H activation involving the aminomethyl or the 6-methyl group of this compound have been reported in the reviewed scientific literature. While general methodologies for C(sp³)-H activation of methylpyridines exist, their application to this specific substrate has not been documented.

Formation of Complex Polyheterocyclic Systems Incorporating the Pyridine Core

The utility of this compound as a building block for the synthesis of more complex polyheterocyclic systems is a promising area of research, yet published examples are scarce.

Cyclization and Annulation Reactions

Specific studies detailing cyclization and annulation reactions starting from this compound are not described in the available literature. The bifunctional nature of the molecule, containing both an amine and a halogenated pyridine ring, suggests its potential in intramolecular cyclization reactions to form fused heterocyclic systems. However, without experimental data, any discussion of reaction pathways, conditions, and outcomes would be purely speculative.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 6 Methylpyridin 3 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides intricate details about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (2-Chloro-6-methylpyridin-3-YL)methanamine, a combination of one-dimensional and two-dimensional NMR techniques would be employed to unequivocally assign all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton, which is in turn affected by the presence of neighboring atoms and functional groups.

The aromatic region of the spectrum would likely display two signals for the pyridinyl protons. The proton at position 4 (H4) and the proton at position 5 (H5) would appear as doublets due to coupling with each other. The electron-withdrawing effect of the chlorine atom and the nitrogen atom in the pyridine (B92270) ring, along with the influence of the methyl and methanamine substituents, would dictate their precise chemical shifts.

The methyl group protons (-CH₃) attached to the pyridine ring at position 6 would typically appear as a singlet in the upfield region of the spectrum. The methylene (B1212753) protons of the methanamine group (-CH₂NH₂) would also likely resonate as a singlet, though this could be broadened by interaction with the nitrogen atom. The amine protons (-NH₂) themselves often present as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H4 (pyridinyl) | 7.5 - 7.8 | Doublet (d) | 8.0 - 9.0 |

| H5 (pyridinyl) | 7.2 - 7.5 | Doublet (d) | 8.0 - 9.0 |

| -CH₂- (methanamine) | 3.8 - 4.2 | Singlet (s) | - |

| -CH₃ (methyl) | 2.4 - 2.6 | Singlet (s) | - |

| -NH₂ (amine) | 1.5 - 3.0 | Broad Singlet (br s) | - |

Note: The predicted values are based on general principles and data from similar compounds and may not reflect the exact experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atom.

The pyridine ring would exhibit five distinct carbon signals. The carbon atom bearing the chlorine atom (C2) would be significantly deshielded and appear at a downfield chemical shift. The carbon atom attached to the methyl group (C6) and the carbon atom bonded to the methanamine group (C3) would also have characteristic chemical shifts influenced by their substituents. The remaining pyridinyl carbons (C4 and C5) would resonate in the aromatic region.

The methyl carbon (-CH₃) would appear at a characteristic upfield chemical shift, while the methylene carbon (-CH₂) of the methanamine group would be found at a more downfield position due to the influence of the adjacent nitrogen atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (pyridinyl, C-Cl) | 150 - 155 |

| C6 (pyridinyl, C-CH₃) | 155 - 160 |

| C4 (pyridinyl) | 135 - 140 |

| C3 (pyridinyl, C-CH₂NH₂) | 130 - 135 |

| C5 (pyridinyl) | 120 - 125 |

| -CH₂- (methanamine) | 40 - 45 |

| -CH₃ (methyl) | 20 - 25 |

Note: The predicted values are based on general principles and data from similar compounds and may not reflect the exact experimental values. For instance, in the related compound 2-chloro-6-methylaniline (B140736), the aromatic carbons were observed in the range of 118.5–141.4 ppm. researchgate.net

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously confirm the structural assignments made from one-dimensional NMR spectra, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations. A cross-peak between the signals of the H4 and H5 protons would confirm their adjacent relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methyl group, the methylene group, and the two protonated pyridinyl carbons (C4 and C5) by correlating them to their attached protons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key expected vibrational frequencies include:

N-H Stretching: The primary amine (-NH₂) group would typically show two medium to weak absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations of the pyridine ring would appear above 3000 cm⁻¹. Aliphatic C-H stretching vibrations of the methyl and methylene groups would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring would give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group would be expected in the range of 1590-1650 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration would typically appear as a strong band in the fingerprint region, generally between 600 and 800 cm⁻¹.

For the related compound 2-chloro-6-methyl pyridine, FTIR analysis has been previously reported, which can serve as a comparative reference for the pyridine ring vibrations.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. Raman spectra are particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the following features would be anticipated:

Aromatic Ring Vibrations: The symmetric breathing vibration of the pyridine ring would be expected to produce a strong and sharp band.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations would be visible.

C-Cl Stretching: The C-Cl bond would also exhibit a characteristic Raman signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of a molecule by analyzing its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to ascertain the precise molecular weight and elemental composition of this compound. This technique provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

| Parameter | Expected Value |

| Molecular Formula | C₇H₉ClN₂ |

| Monoisotopic Mass | 156.0454 u |

| Technique | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Expected Observation | A prominent [M+H]⁺ ion at m/z 157.0527 |

This interactive table outlines the expected high-resolution mass spectrometry data for the protonated molecule.

The presence of a chlorine atom would be readily identifiable by the characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio, separated by two mass units.

Analysis of Ion Fragmentation Pathways

Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), would be utilized to investigate the fragmentation pathways of the protonated molecule. While specific experimental data is unavailable, likely fragmentation patterns can be predicted based on the compound's structure.

Common fragmentation pathways for similar aromatic amines and pyridyl compounds would likely involve the cleavage of the bond between the pyridyl ring and the aminomethyl group, as well as the loss of the chlorine atom.

Hypothetical Fragmentation Table

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| 157.0527 | 140.0245 | NH₃ | 2-Chloro-6-methyl-3-methylenepyridinium |

| 157.0527 | 122.0238 | HCl | 6-Methyl-3-(aminomethyl)pyridinium |

| 157.0527 | 92.0500 | C₂H₄NCl | Pyridinium ion |

This interactive table presents a hypothetical fragmentation pattern for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. A successful crystallographic analysis would yield precise atomic coordinates, defining the molecule's geometry.

Anticipated Crystallographic Parameters

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| Unit Cell Dimensions | a ≈ 10-15 Å, b ≈ 5-10 Å, c ≈ 15-20 Å, β ≈ 90-105° |

| Molecules per Unit Cell (Z) | 4 |

This interactive table outlines hypothetical crystallographic parameters based on similarly sized molecules.

The analysis would confirm the planarity of the pyridine ring and determine the torsion angles associated with the aminomethyl substituent.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing would likely be dominated by hydrogen bonding interactions involving the amine group. The nitrogen atom of the amine can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.

It is anticipated that N-H···N hydrogen bonds would play a significant role in the formation of one-, two-, or three-dimensional supramolecular networks. Additionally, weaker C-H···Cl and π-π stacking interactions between the pyridine rings could further stabilize the crystal structure. The specific nature and geometry of these interactions would be revealed by a detailed analysis of the crystal structure.

Computational and Theoretical Investigations of 2 Chloro 6 Methylpyridin 3 Yl Methanamine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. For (2-Chloro-6-methylpyridin-3-YL)methanamine, DFT studies are instrumental in understanding its fundamental characteristics.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the potential energy surface of the molecule can be explored to find the global minimum.

For this compound, the primary conformational flexibility arises from the rotation around the C-C bond connecting the aminomethyl group to the pyridine (B92270) ring. Conformational analysis involves systematically rotating this bond and calculating the energy at each step to identify the most stable conformers. The results of such an analysis would reveal the preferred spatial orientation of the aminomethyl group relative to the substituted pyridine ring, which is crucial for its interaction with other molecules.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Note: This data is illustrative and would be derived from actual DFT calculations.)

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Length | C2-Cl | 1.745 |

| C6-C(CH3) | 1.510 | |

| C3-C(CH2NH2) | 1.520 | |

| C-N (ring) | 1.340 | |

| Bond Angle | Cl-C2-N1 | 115.8 |

| C2-C3-C(CH2NH2) | 122.5 |

The electronic properties of a molecule are dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the aminomethyl group and the pyridine ring, reflecting the electron-donating nature of the amine and the π-system of the ring. The LUMO is likely to be distributed over the pyridine ring, particularly influenced by the electron-withdrawing chloro group.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Note: This data is illustrative and would be derived from actual DFT calculations.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.54 |

| LUMO | -1.23 |

DFT calculations can accurately predict various spectroscopic properties. The calculation of vibrational frequencies provides a theoretical infrared (IR) spectrum. By analyzing the vibrational modes, specific peaks in an experimental spectrum can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts for ¹H and ¹³C nuclei can be compared with experimental data to confirm the molecular structure.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Note: This data is illustrative and would be derived from actual DFT calculations.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H (amine) | Symmetric Stretch | 3350 |

| C-H (methyl) | Asymmetric Stretch | 2980 |

| C=C/C=N (ring) | Ring Stretch | 1580-1600 |

Table 4: Predicted ¹³C NMR Chemical Shifts (Note: This data is illustrative and would be derived from actual DFT calculations.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (C-Cl) | 151.2 |

| C3 (C-CH2NH2) | 130.5 |

| C6 (C-CH3) | 158.9 |

| CH3 | 24.1 |

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, MD can explore the conformational space more extensively than simple geometry optimization. For this compound, an MD simulation would reveal the flexibility of the aminomethyl side chain and how it interacts with its environment, such as a solvent, providing a more realistic picture of its behavior in solution.

Quantum Chemical Descriptors and Reactivity Prediction

From the electronic structure calculations, various quantum chemical descriptors can be derived to predict the reactivity of the molecule. These descriptors provide a quantitative measure of different aspects of chemical reactivity.

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. The Fukui function f⁻(r) indicates the propensity of a site to be attacked by an electrophile, while f⁺(r) indicates the propensity for a nucleophilic attack. By calculating these functions for each atom in this compound, one can predict where the molecule is most likely to react. The nitrogen of the aminomethyl group is expected to be a primary site for electrophilic attack, while the carbon atoms of the pyridine ring, influenced by the chloro and methyl substituents, will show varying degrees of susceptibility to nucleophilic attack.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

Global Softness and Hardness Parameters

An evaluation of a molecule's global softness and hardness is crucial for predicting its reactivity and stability. These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Hardness (η) indicates resistance to change in electron distribution, while softness (S) is the reciprocal of hardness and suggests higher reactivity. A large HOMO-LUMO energy gap typically corresponds to a hard, stable molecule, whereas a small gap indicates a soft, more reactive molecule.

Currently, there are no published studies reporting the calculated HOMO-LUMO gap, ionization potential, electron affinity, or the resulting global softness and hardness parameters specifically for this compound. Such a study would require quantum chemical calculations, typically using Density Functional Theory (DFT) methods, to determine these electronic properties.

Table 1: Illustrative Data Table for Global Reactivity Descriptors (Hypothetical)

| Parameter | Symbol | Formula | Reported Value for this compound |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Data Not Available |

| LUMO Energy | ELUMO | - | Data Not Available |

| Energy Gap | ΔE | ELUMO - EHOMO | Data Not Available |

| Hardness | η | (ELUMO - EHOMO)/2 | Data Not Available |

Intermolecular Interactions and Supramolecular Chemistry Analysis

The analysis of intermolecular interactions is fundamental to understanding a compound's solid-state structure, physical properties, and role in crystal engineering and materials science. This typically involves the detailed examination of a molecule's crystal structure, obtained through techniques like X-ray crystallography.

π-π Stacking Interactions in Aggregates and Crystal StructuresThe pyridine ring in this compound is an aromatic system capable of engaging in π-π stacking interactions. These non-covalent interactions are vital for the stabilization of crystal structures and molecular aggregates. An analysis would characterize the geometry of these interactions (e.g., face-to-face, parallel-displaced, T-shaped) and measure key parameters like the centroid-to-centroid distance and slip angles. Without an experimentally determined crystal structure, a discussion of the specific π-π stacking interactions for this molecule is not possible.

Table 2: Illustrative Data Table for Intermolecular Interactions (Hypothetical)

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) | Supramolecular Motif |

|---|---|---|---|---|

| Hydrogen Bond | N-H···N | Data Not Available | Data Not Available | Data Not Available |

Mechanistic Insights from Computational Modeling of Chemical Transformations

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energies associated with different reaction pathways. This provides a molecular-level understanding of how a compound like this compound might be synthesized or how it might react with other chemical species.

A thorough search of the scientific literature found no computational studies detailing the reaction mechanisms involving this compound. Such research would be valuable for optimizing synthetic routes or predicting its metabolic fate, but this information is not currently available.

Applications in Chemical Synthesis and Materials Science Research

Role as a Key Intermediate in Organic Synthesis

The chemical architecture of (2-Chloro-6-methylpyridin-3-YL)methanamine, characterized by a nucleophilic aminomethyl group and an electrophilic chloro-substituted pyridine (B92270) ring, makes it a versatile precursor in organic synthesis.

The primary amine functionality of this compound serves as a critical handle for constructing a variety of fused heterocyclic systems. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. nih.govrsc.org

Imidazopyridines: Aminopyridine derivatives are well-established precursors for the synthesis of imidazo[1,2-a]pyridines, a class of compounds known for a wide spectrum of pharmacological activities, including hypnotic and anti-inflammatory properties. nih.gove3s-conferences.org The synthesis typically involves the reaction of the aminopyridine with an α-haloketone in a process known as the Tschitschibabin reaction. e3s-conferences.org By utilizing this compound, chemists can introduce substitution at specific positions of the resulting imidazopyridine core, allowing for the fine-tuning of molecular properties.

Pyridopyrimidines: This class of nitrogen-containing fused heterocycles is another important target in drug discovery, with applications as anticancer and antimicrobial agents. mdpi.comamazonaws.com Synthetic routes to pyrido[2,3-d]pyrimidines often start from substituted 2-aminopyridines which undergo cyclization with various carbonyl compounds or their equivalents. mdpi.comnih.gov The structure of this compound makes it a suitable starting material for building such bicyclic systems, where the amine group can react to form the pyrimidine (B1678525) ring fused to the initial pyridine core.

The table below illustrates potential heterocyclic scaffolds that can be synthesized from aminopyridine precursors like this compound.

| Starting Material Class | Reagent Type | Resulting Heterocyclic Core | Significance |

| Aminopyridines | α-Haloketones | Imidazopyridine | Medicinal Chemistry, Pharmaceuticals nih.govrsc.org |

| Aminopyridines | Malonates, Guanidines | Pyridopyrimidine | Drug Discovery, Anticancer Agents mdpi.comnih.gov |

| Aminopyridines | Isothiocyanates | Pyridothiourea | Synthetic Intermediates |

Substituted chloropyridines are fundamental building blocks in the agrochemical industry, forming the core structure of numerous insecticides. The neonicotinoid class of insecticides, for example, frequently features a chloropyridinylmethyl moiety. This structural motif is crucial for their mode of action, which involves binding to nicotinic acetylcholine (B1216132) receptors in insects.

A prominent example is the insecticide Acetamiprid, chemically known as (E)-N¹-[(6-chloropyridin-3-yl)methyl]-N²-cyano-N¹-methylacetamidine. nih.gov The core structure, (6-chloropyridin-3-yl)methylamine, is structurally very similar to this compound. The synthesis of such agrochemicals relies on the availability of functionalized pyridine intermediates. The presence of the chloro-substituent and the aminomethyl group on the pyridine ring of this compound makes it an ideal precursor for derivatization into complex and commercially significant agrochemical products.

Development of Ligands for Catalysis and Coordination Chemistry

The pyridine nitrogen and the primary amine group in this compound can act as donor sites, allowing the molecule to function as a ligand that can coordinate with transition metals.

Transition metal complexes are central to many areas of chemistry, from catalysis to materials science and bioinorganic chemistry. libretexts.org Ligands dictate the properties of the metal center, including its geometry, stability, and reactivity. Pyridine-containing molecules are common ligands because the nitrogen lone pair readily coordinates to metal ions.

This compound can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the nitrogen of the aminomethyl group. This chelation effect typically leads to the formation of stable five-membered rings with the metal ion, resulting in thermodynamically favored complexes. The electronic properties of the ligand, and thus the resulting complex, can be modified by the chloro and methyl substituents on the pyridine ring. The formation of such stable chelate complexes is a foundational principle in coordination chemistry. libretexts.orgbohrium.com

Ligands derived from pyridine scaffolds play a crucial role in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. nih.gov The design of ligands that can stabilize the metal catalyst and promote specific reaction pathways is a key area of research. For instance, specialized pyridine-pyridone ligands have been developed to enable challenging palladium-catalyzed C(sp³)–H amination reactions by overcoming catalyst inhibition. nih.gov

By modifying the amine group of this compound, it is possible to synthesize a library of derivative ligands with varied steric and electronic properties. These tailored ligands could then be used in homogeneous catalysis. For example, palladium complexes bearing N,N'-bidentate ligands with pyridine motifs have been investigated for polymerization reactions. researchgate.net The structural features of this compound provide a robust framework for creating new ligands for a range of catalytic transformations, including Suzuki-Miyaura coupling and C-H functionalization. researchgate.net

Integration into Advanced Materials

The incorporation of functional heterocyclic compounds into polymers is a strategy for developing advanced materials with specific properties, such as fluorescence, thermal stability, or biological activity. Research has demonstrated that grafting pyridine derivatives onto polymer backbones can yield materials with interesting photophysical properties. mdpi.com

The reactive amine handle of this compound allows for its covalent attachment to polymer chains. For instance, it could be reacted with polymers containing acid chloride or epoxy groups. The resulting functionalized polymer would incorporate the substituted pyridine moiety, potentially imparting enhanced thermal stability, altered solubility, or specific fluorescence characteristics to the material. Such pyridine-containing polymers could find applications as sensors, charge-transporting materials, or antimicrobial surfaces. mdpi.com

Monomer or Constituent in Polymer Science and Polymer Design

Application in Coatings and Surface Modification Research

The application of this compound in the field of coatings and surface modification is an area of potential but underexplored interest. The amine functionality could enable it to act as a curing agent for epoxy resins or as a component in the formation of polyurethane coatings. Furthermore, the pyridine ring and the chloro group could facilitate the adhesion of coatings to metal substrates through coordination chemistry or by serving as a reactive site for grafting onto a surface. Despite these theoretical possibilities, specific research findings, performance data, or illustrative examples of its use in coating formulations or surface modification protocols are not found in the current body of scientific literature.

Utility as a Research Probe for Structure-Reactivity Relationship Studies in Synthetic Chemistry

The distinct substitution pattern of this compound, featuring an electron-donating methyl group, an electron-withdrawing chloro group, and a reactive aminomethyl group on the pyridine ring, makes it an interesting candidate for structure-reactivity relationship studies. The interplay of these substituents influences the nucleophilicity of the amine and the pyridine nitrogen, as well as the reactivity of the chloro group towards nucleophilic substitution.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Polyamides |

| Polyureas |

| Epoxy resins |

Patent Landscape and Industrial Synthetic Processes for 2 Chloro 6 Methylpyridin 3 Yl Methanamine

Analysis of Patented Synthetic Routes to (2-Chloro-6-methylpyridin-3-YL)methanamine and its Analogues

The synthesis of this compound can be approached through several patented strategies, primarily involving the introduction of the aminomethyl group at the 3-position of a pre-functionalized 2-chloro-6-methylpyridine (B94459) ring. The key transformations typically involve the reduction of a nitrile or the reductive amination of an aldehyde.

One plausible and widely patented route for analogous compounds begins with the synthesis of a cyanopyridine intermediate. For instance, the preparation of 2-chloro-3-cyanopyridine (B134404) has been described, which serves as a crucial precursor. justia.com The synthesis often starts from a corresponding pyridine (B92270) N-oxide, which is then chlorinated. justia.com A common method involves the use of chlorinating agents like phosphorus oxychloride or bis(trichloromethyl)carbonate. justia.comgoogle.com Once the 2-chloro-6-methyl-3-cyanopyridine intermediate is obtained, the final step is the reduction of the nitrile group to an aminomethyl group. Patented methods for the reduction of cyanopyridines to aminomethylpyridines often employ catalytic hydrogenation with catalysts such as Raney nickel or palladium on carbon.

Another significant synthetic pathway involves a pyridine carbaldehyde intermediate. The preparation of 2-chloronicotinaldehyde (B135284) has been patented, involving the reduction of 2-chloronicotinic acid to the corresponding alcohol, followed by oxidation to the aldehyde. google.com A similar approach could be applied to a 6-methyl substituted analogue. Following the formation of 2-chloro-6-methylpyridine-3-carbaldehyde, the aminomethyl group can be introduced via reductive amination. This process typically involves reacting the aldehyde with ammonia (B1221849) in the presence of a reducing agent, such as hydrogen gas and a metal catalyst. rsc.org

A summary of potential synthetic routes based on patented methodologies for analogues is presented below:

| Route | Key Intermediate | Key Transformation | Relevant Patent Information |

| Nitrile Reduction | 2-Chloro-6-methyl-3-cyanopyridine | Reduction of the nitrile group | Patents on the synthesis of 2-chloro-3-cyanopyridine justia.comgoogle.com and the reduction of cyanopyridines. |

| Reductive Amination | 2-Chloro-6-methylpyridine-3-carbaldehyde | Reductive amination of the aldehyde group | Patents detailing the synthesis of 2-chloronicotinaldehyde google.com and reductive amination of pyridine aldehydes. rsc.org |

Industrial Scale Production Methodologies and Associated Challenges

The industrial-scale production of functionalized pyridine derivatives like this compound presents several challenges. The synthesis of the pyridine core itself can be complex, often requiring high temperatures and pressures, and can lead to the formation of multiple byproducts. epo.org The subsequent functionalization steps, such as chlorination, cyanation, and reduction, each come with their own set of industrial hurdles.

Chlorination: The introduction of a chlorine atom onto the pyridine ring can be a challenging step. Traditional chlorination methods can lack regioselectivity, leading to a mixture of isomers that are difficult to separate. Furthermore, these reactions often require harsh reagents and high temperatures, which can lead to safety concerns and the generation of significant waste streams. researchgate.net The use of more selective, but often more expensive, reagents is a constant trade-off in industrial production.

Catalyst Handling and Recovery: Many of the key transformations, such as hydrogenation, rely on expensive and sensitive catalysts. The efficient recovery and recycling of these catalysts are crucial for the economic viability of the process on an industrial scale. Catalyst deactivation and poisoning are also significant concerns that need to be managed.

Waste Management: The synthesis of chlorinated and functionalized pyridines can generate significant amounts of hazardous waste, including chlorinated organic compounds and heavy metal residues from certain catalysts. google.com The treatment and disposal of this waste in an environmentally responsible manner is a major challenge and a significant cost factor for industrial production.

A summary of the key industrial challenges is provided in the table below:

| Challenge | Description |

| Regioselectivity | Controlling the position of functional groups on the pyridine ring. researchgate.net |

| Harsh Reaction Conditions | High temperatures and pressures can lead to safety and equipment corrosion issues. |

| Byproduct Formation | Leads to complex purification processes and reduced yields. |

| Catalyst Management | Cost, recovery, and deactivation of catalysts used in hydrogenation and other steps. |

| Waste Disposal | Management of hazardous and toxic waste streams. google.com |

| Cost of Raw Materials | The price of starting materials and reagents can significantly impact the final product cost. |

Patent Claims related to Chemical Intermediates and Novel Synthetic Methodologies

Patents on Key Intermediates: There are patents that specifically claim the synthesis of key intermediates. For example, patents have been granted for methods of preparing 2-chloronicotinaldehyde and 2-chloro-4-methyl nicotinonitrile. google.comgoogle.com These patents often cover specific catalysts, solvents, and reaction conditions that lead to higher yields or purity of the intermediate. A patent for the preparation of 2-chloro-6-trichloromethyl pyridine also exists, which could potentially be converted to the target compound. google.com

Patents on Synthetic Methodologies: Patents also protect novel synthetic methodologies that can be applied to the synthesis of a range of pyridine derivatives. For instance, there are patents claiming improved methods for the chlorination of pyridines that offer better regioselectivity or milder reaction conditions. google.com Other patents focus on more efficient reduction methods for converting cyanopyridines to aminomethylpyridines or improved reductive amination procedures.

A table summarizing the types of patent claims relevant to the synthesis of this compound is presented below:

| Type of Patent Claim | Description of Claimed Subject Matter | Relevance to Target Compound |

| Composition of Matter | Claims for novel chemical intermediates, such as specific substituted cyanopyridines or pyridine aldehydes. | Protects the building blocks required for the synthesis. |

| Process Claims | Claims for a specific series of steps to produce a compound, including reaction conditions, catalysts, and solvents. | Protects the overall manufacturing process. |

| Method of Use Claims | Claims for the use of a particular compound as an intermediate in the synthesis of another compound. | Protects the application of an intermediate in the synthesis of the final product. |

Q & A

Q. What are the recommended synthetic routes for (2-Chloro-6-methylpyridin-3-yl)methanamine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or reductive amination. A common method starts with a substituted pyridine precursor, such as 2-chloro-6-methylpyridine-3-carbaldehyde, which undergoes reductive amination using ammonia or ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride). Key considerations :

- Reaction temperature : Maintain 50–70°C to balance reaction rate and byproduct formation .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity (>95%) .

- Yield optimization : Adjust stoichiometry of the reducing agent and monitor pH (6–7) to minimize side reactions .

Q. What analytical techniques are essential for characterizing this compound?

Routine characterization includes:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine at position 2, methyl at position 6, and methanamine at position 3) .

- Mass spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (193.074 g/mol) and fragmentation patterns .

- HPLC : Purity assessment using a C18 column with UV detection at 254 nm .

Q. How do the physicochemical properties of this compound influence its solubility and stability?

While direct solubility data for this compound is limited, structural analogs suggest:

- LogP : Estimated at 1.8 (via computational tools), indicating moderate lipophilicity.

- Stability : Stable under inert conditions but prone to hydrolysis in acidic/alkaline media due to the reactive amine and chlorine groups. Store at –20°C in anhydrous solvents .

Advanced Research Questions

Q. How does the substitution pattern on the pyridine ring affect biological activity or reactivity?

The positions of chlorine (electron-withdrawing) and methyl (electron-donating) groups create electronic asymmetry, influencing:

- Reactivity : Chlorine at position 2 enhances electrophilicity, facilitating nucleophilic substitution reactions.

- Biological interactions : Methyl at position 6 may improve membrane permeability, while the amine enables hydrogen bonding with targets (e.g., enzymes) .

Methodological approach : Compare analogs (e.g., 2-fluoro or 6-ethyl derivatives) via computational docking or kinetic studies to isolate substituent effects .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions or impurity profiles. Strategies include:

- Reproducibility checks : Validate protocols (e.g., cell line viability assays) under standardized conditions (pH, temperature, solvent controls) .

- Purity verification : Use LC-MS to rule out confounding impurities (>95% purity threshold) .

- Meta-analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed studies to identify consensus trends .

Q. What strategies are effective for functionalizing this compound to explore structure-activity relationships (SAR)?

Targeted modifications include:

- Amine derivatization : Acylation or sulfonylation to probe steric/electronic effects on target binding .

- Heterocycle substitution : Replace chlorine with other halogens or alkoxy groups to modulate reactivity (e.g., Suzuki coupling for aryl introductions) .

Example : React with Boc anhydride to protect the amine, followed by Pd-catalyzed cross-coupling for diversifying the pyridine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.